molecular formula C10H6ClF5O2 B080768 1-Chloro-1,1,3,3,3-pentafluoro-2-propanol benzoate CAS No. 10315-84-1

1-Chloro-1,1,3,3,3-pentafluoro-2-propanol benzoate

Cat. No. B080768
CAS RN: 10315-84-1
M. Wt: 288.6 g/mol
InChI Key: QQNYVCMNCBIPLR-UHFFFAOYSA-N
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Description

1-Chloro-1,1,3,3,3-pentafluoro-2-propanol benzoate, commonly known as CPF, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless liquid that is used in various research applications, including as a solvent, catalyst, and reagent. CPF has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

CPF is a fluorinated alcohol that can form hydrogen bonds with water and other polar solvents. It can also interact with nonpolar solvents through van der Waals interactions. The unique properties of CPF make it an excellent solvent for a wide range of chemicals. Additionally, CPF can act as a catalyst by facilitating chemical reactions through its unique chemical properties.

Biochemical And Physiological Effects

CPF has been extensively studied for its biochemical and physiological effects. It has been shown to have low toxicity and is considered safe for use in laboratory experiments. CPF has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. Additionally, CPF has been shown to have antitumor properties and can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

CPF has several advantages for use in laboratory experiments. It is a versatile solvent that can dissolve a wide range of chemicals, including polar and nonpolar compounds. CPF is also a relatively safe chemical with low toxicity, making it suitable for use in laboratory experiments. However, CPF has some limitations, including its high cost and limited availability in some regions.

Future Directions

CPF has several potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Future research could focus on optimizing the synthesis process to reduce costs and increase yields. Additionally, further studies could investigate the potential applications of CPF in drug delivery systems, nanotechnology, and other emerging fields. Overall, CPF has significant potential for use in various fields and could lead to the development of new technologies and products.

Synthesis Methods

CPF can be synthesized by reacting chlorotrifluoroethylene with formaldehyde in the presence of a catalyst. The resulting product is then reacted with benzoyl chloride to form 1-Chloro-1,1,3,3,3-pentafluoro-2-propanol benzoate. The synthesis process has been optimized to produce high yields of pure CPF with minimal impurities.

Scientific Research Applications

CPF has been widely used in scientific research due to its unique properties. It is an excellent solvent for various chemicals, including polymers, proteins, and nucleic acids. CPF has been used as a catalyst in various reactions, including esterification, transesterification, and polymerization. It has also been used as a reagent in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

10315-84-1

Product Name

1-Chloro-1,1,3,3,3-pentafluoro-2-propanol benzoate

Molecular Formula

C10H6ClF5O2

Molecular Weight

288.6 g/mol

IUPAC Name

(1-chloro-1,1,3,3,3-pentafluoropropan-2-yl) benzoate

InChI

InChI=1S/C10H6ClF5O2/c11-9(12,13)8(10(14,15)16)18-7(17)6-4-2-1-3-5-6/h1-5,8H

InChI Key

QQNYVCMNCBIPLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC(C(F)(F)F)C(F)(F)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(F)(F)F)C(F)(F)Cl

synonyms

1-Chloro-1,1,3,3,3-pentafluoro-2-propanol benzoate

Origin of Product

United States

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